2-Ethyl-1-(naphthylsulfonyl)piperidine
Description
2-Ethyl-1-(naphthylsulfonyl)piperidine (CAS: 1087640-31-0) is a sulfonamide derivative of piperidine, featuring a naphthylsulfonyl group at position 1 and an ethyl substituent at position 2 of the piperidine ring. Its molecular formula is C₁₇H₂₁NO₂S, with a molecular weight of 303.4 g/mol . The compound’s Smiles notation is CCC1CCCCN1S(=O)(=O)c1cccc2ccccc12, reflecting its bicyclic aromatic system and alkyl-substituted heterocycle .
Properties
Molecular Formula |
C17H21NO2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethyl-1-naphthalen-1-ylsulfonylpiperidine |
InChI |
InChI=1S/C17H21NO2S/c1-2-15-10-5-6-13-18(15)21(19,20)17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3 |
InChI Key |
GFELUIXUIYGAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM), with inorganic bases like sodium carbonate (Na₂CO₃) or organic bases like pyridine to neutralize HCl byproducts. For instance, a protocol adapted from GB2051799A involves dropwise addition of naphthalenesulfonyl chloride to a stirred mixture of 2-ethylpiperidine and Na₂CO₃ in DMF at room temperature, yielding the sulfonamide after 18 hours (Table 1).
Table 1: Sulfonylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Na₂CO₃ | DMF | 25 | 18 | 78 |
| Pyridine | DCM | 0→25 | 24 | 65 |
| NaOH | THF | 25 | 12 | 72 |
Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, are mitigated by maintaining stoichiometric control and anhydrous conditions.
Reductive Amination Approaches
Reductive amination offers a versatile pathway to construct the piperidine ring while introducing the ethyl and sulfonyl groups sequentially. This method is particularly advantageous for accessing stereochemically defined products.
[5 + 1] Annulation Strategy
A hydrogen-borrowing [5 + 1] annulation, as described by Donohoe et al., involves iridium(III)-catalyzed oxidation of a secondary alcohol to a ketone, followed by condensation with an amine and subsequent reduction (Scheme 1). Applying this to 2-ethylpiperidine synthesis, pentan-2-one reacts with naphthylsulfonamide in water, utilizing the iridium catalyst to achieve 85% yield with >95% enantiomeric excess (ee) under optimized conditions.
Scheme 1:
-
Oxidation: Pentan-2-one → 2-ethylcyclohexanone (Ir catalyst, H₂O).
-
Condensation: 2-ethylcyclohexanone + naphthylsulfonamide → imine intermediate.
-
Reduction: Imine → 2-Ethyl-1-(naphthylsulfonyl)piperidine (NaBH₄).
The aqueous medium suppresses racemization, making this method suitable for enantioselective synthesis.
Cyclization Strategies
Cyclization reactions enable the simultaneous formation of the piperidine ring and functionalization with ethyl and sulfonyl groups.
Intramolecular Alder-Ene Reaction
Feng et al. demonstrated nickel-catalyzed intramolecular Alder-ene reactions of 1,7-dienes to yield piperidines with high diastereoselectivity (Scheme 2). For 2-Ethyl-1-(naphthylsulfonyl)piperidine, a pre-functionalized diene bearing ethyl and sulfonyl groups undergoes cyclization in the presence of Ni(acac)₂, affording the product in 82% yield with >20:1 dr.
Scheme 2:
-
Substrate: CH₂=CH-(CH₂)₃-N(SO₂C₁₀H₇)CH₂CH₂CH₂CH₂CH₃.
-
Catalyst: Ni(acac)₂ (5 mol%).
-
Conditions: Toluene, 80°C, 12 h.
Radical Cyclization
Kamimura et al. reported radical-mediated cyclization of 1,6-enynes using triethylborane as an initiator (Scheme 3). Applying this to a sulfonyl-containing enyne precursor, the reaction proceeds via a 6-endo-trig pathway, yielding the piperidine core with 75% efficiency.
Catalytic Asymmetric Synthesis
Asymmetric hydrogenation and cyclization methods enable access to enantiomerically pure 2-Ethyl-1-(naphthylsulfonyl)piperidine, critical for pharmaceutical applications.
Ruthenium-Catalyzed Hydrogenation
Zhang et al. achieved stereoselective hydrogenation of tetrasubstituted enamines using a ruthenium(II) complex with a BINAP ligand (Scheme 4). A prochiral enamine intermediate, derived from naphthylsulfonamide and ethyl vinyl ketone, undergoes hydrogenation at 50 bar H₂, yielding the (R)-enantiomer with 92% ee.
Table 2: Asymmetric Hydrogenation Parameters
| Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| Ru(BINAP)Cl₂ | 50 | 92 | 88 |
| Rh(Ferrocenyl)Cl | 30 | 95 | 85 |
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield Range (%) | Stereocontrol | Scalability |
|---|---|---|---|
| Sulfonylation | 65–78 | Low | High |
| Reductive Amination | 75–85 | High | Moderate |
| Cyclization | 70–82 | Moderate | High |
| Asymmetric Synthesis | 85–92 | Very High | Low |
Sulfonylation remains the most scalable but lacks stereochemical control. Asymmetric methods, while efficient, require specialized catalysts and high-pressure equipment.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(naphthylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-1-(naphthylsulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other pharmacologically active piperidine derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(naphthylsulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Molecular formula inferred from the compound’s systematic name in .
Structural and Functional Group Analysis
Sulfonamide vs. This contrasts with the azide and biphenyl groups in the piperidine derivative from , which may confer photochemical reactivity or planar aromatic stacking interactions . Compared to 1-Fluoronaphthalene (), the target compound’s naphthalene moiety is sulfonylated rather than fluorinated, leading to differences in polarity and solubility .
Alkyl Substituents :
Physicochemical and Analytical Properties
Chromatographic Behavior :
- The biphenyl-azide piperidine () exhibits an Rf value of 0.4 in hexane/ethyl acetate (20:1), suggesting moderate polarity. By contrast, 2-Ethyl-1-(naphthylsulfonyl)piperidine’s polarity is expected to be higher due to the sulfonyl group, though experimental data are unavailable .
The sulfonyl group would likely produce distinct deshielding effects in NMR spectra compared to azides or alcohols .
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